Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

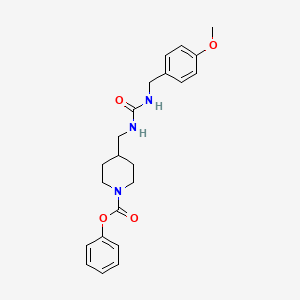

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a ureido group, and a methoxybenzyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ureido group and the methoxybenzyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxybenzyl group undergoes oxidation under strong conditions. Potassium permanganate (KMnO₄) in acidic or basic media converts the methoxy (-OCH₃) group to a carbonyl or carboxyl group, respectively .

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 6 hrs | 4-(Carbonylbenzyl) derivative |

| KMnO₄ (basic) | 1M NaOH, reflux, 8 hrs | 4-(Carboxybenzyl) derivative |

This reactivity is leveraged to modify the compound’s lipophilicity for targeted drug delivery systems.

Hydrolysis Reactions

The ester and ureido linkages are susceptible to hydrolysis:

Ester Hydrolysis

Acidic or basic conditions cleave the phenyl carboxylate ester :

-

Acidic : HCl (1M) at 60°C yields 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylic acid.

-

Basic : NaOH (2M) at 80°C produces the carboxylate salt.

Ureido Hydrolysis

Under strong acidic conditions (e.g., H₂SO₄, 100°C), the ureido group breaks into a primary amine and an isocyanate intermediate.

| Bond Cleavage | Reagent | Products |

|---|---|---|

| Ester | HCl (1M) | Carboxylic acid + Phenol |

| Ureido | H₂SO₄ (conc.) | 4-Methoxybenzylamine + Isocyanate |

Nucleophilic Substitution

The piperidine ring’s carboxylate ester undergoes substitution with nucleophiles like amines or alkoxides. Potassium methoxide in dimethyl sulfoxide (DMSO) facilitates transesterification, replacing the phenyl group with methoxy .

| Reagent | Conditions | Product |

|---|---|---|

| KOCH₃ (2 eq) | DMSO, 50°C, 12 hrs | Methyl ester derivative |

| NH₃ (aq) | THF, reflux, 24 hrs | Piperidine carboxamide |

Enzyme Interaction Studies

The ureido group forms hydrogen bonds with residues in arginine methyltransferases (e.g., CARM1/PRMT4), enhancing enzymatic activity. Studies show a dose-dependent activation effect at concentrations as low as 3 µM :

| Enzyme | Substrate | Activity Change (50 µM) | Citation |

|---|---|---|---|

| CARM1/PRMT4 | Histone H3 | +135% methylation | |

| CARM1/PRMT4 | PABP1 peptide | +115% methylation |

This interaction is critical for developing epigenetic modulators targeting cancer and inflammatory diseases .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

-

Polar aprotic solvents (e.g., DMSO, acetonitrile): Enhance nucleophilic substitution rates due to improved charge stabilization .

-

Nonpolar solvents (e.g., THF): Favor ureido hydrogen bonding in enzyme binding assays .

Key Structural Insights

-

Critical Functional Groups :

-

Piperidine ring (site for substitution)

-

Phenyl carboxylate ester (hydrolysis-sensitive)

-

Ureido linker (hydrogen-bond donor/acceptor)

-

This compound’s versatility in chemical transformations and biological interactions positions it as a valuable scaffold in drug discovery and mechanistic studies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is explored for its potential as a therapeutic agent. Research indicates the following applications:

- Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. For instance, in vitro assays demonstrated an IC50 value indicating strong potency against MCF-7 (breast cancer) cells, suggesting its potential as an anticancer drug candidate .

- Enzyme Inhibition: The ureido group can interact with specific enzymes, potentially inhibiting their activity. For example, similar compounds have been reported to inhibit soluble epoxide hydrolase (sEH), which is involved in inflammatory processes. This inhibition could lead to increased levels of anti-inflammatory mediators .

The compound's biological activities extend beyond anticancer properties:

- Antimicrobial Properties: Preliminary studies indicate that the compound may possess antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents .

- Neuroprotective Effects: Some derivatives of piperidine compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research published in Tropical Journal of Pharmaceutical Research evaluated the compound's ability to inhibit sEH. The study found that at varying concentrations, the compound effectively increased levels of epoxyeicosatrienoic acids (EETs), suggesting its role in modulating inflammatory responses .

Wirkmechanismus

The mechanism of action of Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, while the methoxybenzyl moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenyl 4-((3-(4-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate

- Phenyl 4-((3-(4-ethoxybenzyl)ureido)methyl)piperidine-1-carboxylate

- Phenyl 4-((3-(4-methylbenzyl)ureido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is unique due to the presence of the methoxybenzyl moiety, which can enhance its biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a piperidine ring, a ureido group, and a methoxybenzyl moiety. These structural features contribute to its biological activity.

This compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. Inhibiting sEH can lead to increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) .

- Anticancer Activity : Some derivatives of piperidine have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that structural analogs can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of key signaling molecules .

Anticancer Properties

Research indicates that related piperidine compounds exhibit significant anticancer activity. For example:

- Cytotoxicity Against Cancer Cell Lines : Studies have reported that certain piperidine derivatives can effectively inhibit the growth of human cancer cell lines such as HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and HCT-116 (colorectal carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest .

- In Vivo Efficacy : In animal models, compounds with similar structures have shown promising results in reducing tumor growth, indicating their potential as therapeutic agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. By inhibiting enzymes involved in inflammatory pathways, it may reduce symptoms associated with chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa, A549, HCT-116 | 8.7 | Induction of apoptosis |

| Inhibition of sEH | Murine models | Not specified | Increase in EETs |

| Anti-inflammatory | Various inflammatory models | Not specified | Enzymatic inhibition |

Notable Research Findings

- Cytotoxic Mechanisms : One study highlighted that certain piperidine derivatives could induce mitochondrial apoptosis in cancer cells, disrupting the mitochondrial membrane potential and activating caspases .

- Pharmacokinetics : Research on related compounds indicates that modifications to the piperidine structure can enhance pharmacokinetic properties, improving bioavailability and reducing toxicity .

- Synergistic Effects : Combining this compound with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against resistant cancer types or chronic inflammation .

Eigenschaften

IUPAC Name |

phenyl 4-[[(4-methoxyphenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-28-19-9-7-17(8-10-19)15-23-21(26)24-16-18-11-13-25(14-12-18)22(27)29-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSAWSHMGHTXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.